(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a benzimidazole moiety linked to a phenyl group, which is further connected to a heptyl-substituted phenyl group through a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzimidazole Formation: The synthesis begins with the formation of benzimidazole, typically through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between 4-(benzimidazol-1-yl)benzaldehyde and 4-heptylacetophenone. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propenone bridge, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the propenone bridge.
Substitution: Halogenated or sulfonated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: Its structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics or antifungal agents.
Cancer Research:
Industry
Dyes and Pigments: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments with specific optical properties.
Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism by which (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one exerts its effects depends on its application. In biological systems, it may interact with DNA or proteins, disrupting cellular processes. The benzimidazole ring can intercalate with DNA, inhibiting replication and transcription. In materials science, its electronic properties facilitate charge transfer, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one: Lacks the heptyl group, which may affect its solubility and interaction with biological targets.
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one: The methyl group instead of the heptyl group can lead to different physical and chemical properties.
Uniqueness
The presence of the heptyl group in (E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one enhances its hydrophobicity, potentially improving its interaction with lipid membranes in biological systems and its solubility in organic solvents for industrial applications.
This compound’s unique combination of structural features makes it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O/c1-2-3-4-5-6-9-23-12-14-24(15-13-23)16-21-29(32)25-17-19-26(20-18-25)31-22-30-27-10-7-8-11-28(27)31/h7-8,10-22H,2-6,9H2,1H3/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBUNDICCAGKCP-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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